molecular formula C11H10N2 B13879658 1,7-Dimethylindole-3-carbonitrile

1,7-Dimethylindole-3-carbonitrile

Cat. No.: B13879658
M. Wt: 170.21 g/mol
InChI Key: PZFXFRLDKDWZRR-UHFFFAOYSA-N
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Description

1,7-Dimethylindole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmaceutical importance, often considered a “privileged scaffold” within the drug discovery arena

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1,7-Dimethylindole-3-carbonitrile, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine and subsequent cyclization .

Industrial Production Methods

Industrial production methods for indole derivatives focus on efficiency and yield. The Fischer indole synthesis is favored due to its robustness and high yield. The use of microwave irradiation can further reduce reaction times, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylindole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Dimethylindole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dimethylindole-3-carbonitrile involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dimethylindole-3-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic possibilities and industrial applications .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1,7-dimethylindole-3-carbonitrile

InChI

InChI=1S/C11H10N2/c1-8-4-3-5-10-9(6-12)7-13(2)11(8)10/h3-5,7H,1-2H3

InChI Key

PZFXFRLDKDWZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)C#N

Origin of Product

United States

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